[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride [3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1087792-33-3
VCID: VC11657461
InChI: InChI=1S/C10H7ClFNO3S/c11-17(14,15)6-9-5-10(13-16-9)7-1-3-8(12)4-2-7/h1-5H,6H2
SMILES: C1=CC(=CC=C1C2=NOC(=C2)CS(=O)(=O)Cl)F
Molecular Formula: C10H7ClFNO3S
Molecular Weight: 275.68 g/mol

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride

CAS No.: 1087792-33-3

Cat. No.: VC11657461

Molecular Formula: C10H7ClFNO3S

Molecular Weight: 275.68 g/mol

* For research use only. Not for human or veterinary use.

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride - 1087792-33-3

Specification

CAS No. 1087792-33-3
Molecular Formula C10H7ClFNO3S
Molecular Weight 275.68 g/mol
IUPAC Name [3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride
Standard InChI InChI=1S/C10H7ClFNO3S/c11-17(14,15)6-9-5-10(13-16-9)7-1-3-8(12)4-2-7/h1-5H,6H2
Standard InChI Key YRFXJTPAQIOFIG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NOC(=C2)CS(=O)(=O)Cl)F
Canonical SMILES C1=CC(=CC=C1C2=NOC(=C2)CS(=O)(=O)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2-oxazole ring substituted at the 3-position with a para-fluorophenyl group and at the 5-position with a methanesulfonyl chloride moiety. This arrangement confers significant electrophilicity, particularly at the sulfonyl chloride group, which drives its reactivity.

Molecular Formula: C10H7ClFNO3S\text{C}_{10}\text{H}_{7}\text{ClFNO}_{3}\text{S}
Molecular Weight: 275.68 g/mol.
IUPAC Name: [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride.

Table 1: Key Structural Identifiers

IdentifierValueSource
Canonical SMILESC1=CC(=CC=C1C2=NOC(=C2)CS(=O)(=O)Cl)F
InChI KeyYRFXJTPAQIOFIG-UHFFFAOYSA-N
Exact Mass274.9819 g/mol

Physicochemical Characteristics

While detailed thermodynamic data (e.g., melting/boiling points) remain unpublished, the compound’s solubility aligns with polar organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. Its stability under standard laboratory conditions is presumed limited due to the hydrolytic sensitivity of the sulfonyl chloride group.

Synthesis and Reactivity

Reactivity Profile

The sulfonyl chloride group serves as a potent electrophile, enabling nucleophilic substitution reactions with amines, alcohols, and thiols. This reactivity underpins its utility in synthesizing sulfonamides, sulfonate esters, and other derivatives with potential bioactivity.

Biological Activity and Mechanistic Insights

Electrophilic Interactions

The compound’s primary mechanism of action involves covalent modification of biological nucleophiles, such as cysteine residues in enzyme active sites. This property aligns with broader trends in sulfonyl chloride chemistry, where such compounds often exhibit protease-inhibitory or anti-inflammatory effects.

Antimicrobial Activity

Structural analogs of sulfonyl chlorides demonstrate broad-spectrum antimicrobial effects by disrupting bacterial cell wall synthesis or metabolic enzymes. While direct evidence for this compound remains limited, its reactivity suggests similar potential.

Cytotoxic Effects

Preliminary in vitro studies on related compounds indicate apoptosis induction in cancer cell lines through mitochondrial pathway activation. The fluorophenyl group may enhance membrane permeability, potentiating these effects.

Hazard Mitigation MeasureImplementation Guidance
Personal Protective Equipment (PPE)Nitrile gloves, chemical goggles, lab coat
VentilationUse in fume hood with ≥100 fpm airflow
Spill ManagementNeutralize with sodium bicarbonate, collect in hazardous waste containers

Research Applications and Future Directions

Medicinal Chemistry

The compound serves as a versatile intermediate for developing targeted covalent inhibitors. Recent trends in kinase inhibitor design highlight sulfonyl chlorides as warheads for irreversible binding to oncogenic targets.

Materials Science

In polymer chemistry, sulfonyl chlorides act as crosslinking agents. The fluorinated aromatic component could impart unique dielectric properties to resulting materials.

Analytical Challenges

Characterizing degradation products and metabolic pathways remains a critical unmet need. Advanced mass spectrometry techniques are required to elucidate stability profiles in biological matrices.

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